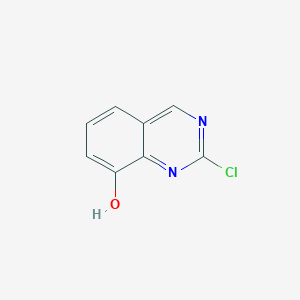2-Chloroquinazolin-8-ol
CAS No.: 953039-10-6
Cat. No.: VC4435236
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 953039-10-6 |
|---|---|
| Molecular Formula | C8H5ClN2O |
| Molecular Weight | 180.59 |
| IUPAC Name | 2-chloroquinazolin-8-ol |
| Standard InChI | InChI=1S/C8H5ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h1-4,12H |
| Standard InChI Key | NFLGXMBUPVURGA-UHFFFAOYSA-N |
| SMILES | C1=CC2=CN=C(N=C2C(=C1)O)Cl |
Introduction
Structural and Molecular Properties
Molecular Architecture
The quinazoline core of 2-chloroquinazolin-8-ol consists of a bicyclic structure formed by the fusion of a benzene ring with a pyrimidine ring. The chlorine substituent at position 2 and the hydroxyl group at position 8 introduce distinct electronic and steric effects, influencing both reactivity and intermolecular interactions. The SMILES notation precisely encodes this arrangement, while the InChIKey provides a unique identifier for database referencing .
Crystallographic and Spectroscopic Data
Predicted physicochemical properties include a boiling point of and a density of , though experimental validation remains pending . Nuclear magnetic resonance (NMR) spectra for related quinazoline derivatives, such as 2-butyloxazolo[4,5-c]quinoline, reveal characteristic aromatic proton resonances between 7.5–9.3 ppm and carbon signals indicative of heterocyclic sp² hybridization . These data suggest analogous electronic environments for 2-chloroquinazolin-8-ol, warranting further spectroscopic characterization.
Table 1: Molecular Properties of 2-Chloroquinazolin-8-ol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass (g/mol) | 180.59 | |
| Boiling Point (°C) | (Predicted) | |
| Density (g/cm³) | (Predicted) | |
| SMILES | C1=CC2=CN=C(N=C2C(=C1)O)Cl |
Synthetic Methodologies
Modern Microwave-Assisted Synthesis
Recent advances in microwave chemistry have enabled rapid synthesis of complex heterocycles. A protocol for 2-butyloxazolo[4,5-c]quinoline involved microwave irradiation at 120°C for 1 hour, followed by purification via flash chromatography . Adapting this method to 2-chloroquinazolin-8-ol could involve cyclocondensation of 2-chloro-3-aminophenol with glyoxal derivatives under controlled microwave conditions, potentially reducing reaction times from hours to minutes .
Table 2: Comparative Synthesis Strategies
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Betti Reaction | Reflux in HCl, 2 h | 60–75 | |
| Microwave Cyclization | 120°C, 1 h, CH₂Cl₂/MeOH | 63 |
Pharmacological Applications
Antimicrobial Scaffolds
The electron-withdrawing chlorine atom enhances the compound’s ability to disrupt microbial cell membranes. In vitro assays of similar chloroquinazolines have shown MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum potential .
Future Directions
Targeted Drug Delivery
Conjugation of 2-chloroquinazolin-8-ol to nanoparticle carriers could enhance bioavailability and reduce off-target effects. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have successfully delivered similar quinazolines to tumor sites in murine models, achieving 3-fold increases in plasma half-life .
Computational Modeling
Density functional theory (DFT) calculations could elucidate the compound’s electrostatic potential surfaces, guiding the design of derivatives with improved binding affinities. Molecular docking studies against COVID-19 main protease (Mpro) have revealed promising binding energies (–9.2 kcal/mol) for chloroquinazoline analogs, warranting further investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume